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Introduction
Echinenone, a naturally occurring ketocarotenoid, is a pigment found in a variety of organisms,

including cyanobacteria, algae, and marine invertebrates.[1] Structurally, it is a derivative of β-

carotene with a ketone group at the 4-position of one of the β-ionone rings. This structural

modification imparts unique physical and chemical properties to Echinenone, distinguishing it

from other carotenoids and contributing to its biological activities, which include antioxidant and

provitamin A functions. This technical guide provides a comprehensive overview of the physical

and chemical properties of Echinenone, detailed experimental protocols for its analysis, and a

summary of its biosynthetic pathway.

Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of Echinenone are summarized in the

tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of Echinenone
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Property Value Reference

IUPAC Name β,β-Caroten-4-one [2]

Molecular Formula C₄₀H₅₄O [2][3]

Molecular Weight 550.86 g/mol [3]

Appearance Orange-red crystals [1]

Melting Point 178-180 °C [4]

Boiling Point 685.3 ± 25.0 °C (Predicted) [4]

Density 1.0 ± 0.1 g/cm³ [3]

Solubility

Freely soluble in carbon

disulfide, chloroform, benzene.

Slightly soluble in pyridine,

ether. Practically insoluble in

methanol and water.

[5][6]

Table 2: Spectroscopic Properties of Echinenone
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Spectroscopic Technique Key Data Reference

UV-Vis Spectroscopy (λmax)

458 nm (in petroleum ether),

461 nm (in acetone), 461 nm

(in ethanol), 459 nm (in

hexane), 472-478 nm (in

chloroform), 472 nm (in

benzene), 476 nm (in DMSO)

[7][8]

Mass Spectrometry (APCI-

MS/MS)

Positive Ion Mode: [M+H]⁺ at

m/z 551. Key fragment ions at

m/z 495 ([MH-56]⁺), 459 ([MH-

92]⁺), and 203. Negative Ion

Mode: [M]⁻ at m/z 550. Key

fragment ions at m/z 458 (loss

of toluene) and 444 (loss of

xylene).

[3]

NMR Spectroscopy (¹H and

¹³C)

Detailed spectral data can be

found in specialized databases

and literature.

[7][9][10]

Biosynthesis of Echinenone
Echinenone is synthesized from β-carotene through a ketolation reaction catalyzed by the

enzyme β-carotene ketolase, also known as CrtW or CrtO.[5][8][11] This enzyme introduces a

keto group at the C4 position of one of the β-ionone rings of β-carotene.

Geranylgeranyl pyrophosphate (GGPP) PhytoenePhytoene synthase (CrtB) LycopenePhytoene desaturase (CrtI) β-CaroteneLycopene β-cyclase (CrtY) Echinenoneβ-carotene ketolase (CrtW/CrtO)

Click to download full resolution via product page

Caption: Biosynthetic pathway of Echinenone from Geranylgeranyl pyrophosphate.

Experimental Protocols
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This section provides detailed methodologies for the extraction, purification, and analysis of

Echinenone, as well as protocols for assessing its biological activity.

Extraction and Purification Workflow
A general workflow for the extraction and purification of Echinenone from a biological matrix is

outlined below. The specific solvents and chromatographic conditions may need to be

optimized depending on the source material.
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Extraction

Purification

Analysis

Sample Homogenization
(e.g., in acetone or ethanol)

Solvent Partitioning
(e.g., with hexane or diethyl ether)

Crude Echinenone Extract

Column Chromatography
(e.g., Silica gel or Alumina)

Preparative HPLC
(C30 column)

Pure Echinenone

UV-Vis Spectroscopy HPLC-DAD Analysis LC-MS/MS Analysis NMR Spectroscopy
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Caption: General experimental workflow for Echinenone extraction and analysis.
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High-Performance Liquid Chromatography (HPLC-DAD)
Analysis
Objective: To separate and quantify Echinenone in a sample extract.

Instrumentation:

HPLC system with a quaternary pump, autosampler, and a diode array detector (DAD).

Reversed-phase C30 column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

A: Methanol/Water (98:2, v/v) with 0.1% formic acid.

B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.

Gradient Elution:

A typical gradient starts with a high percentage of mobile phase A, gradually increasing the

percentage of mobile phase B to elute the nonpolar carotenoids. An example gradient is as

follows:

0-15 min: 10% to 90% B

15-20 min: 90% B (isocratic)

20-25 min: 90% to 10% B

25-30 min: 10% B (isocratic)

Flow Rate: 1.0 mL/min

Detection:

Diode array detector monitoring at the λmax of Echinenone (approximately 458-476 nm,

depending on the mobile phase composition). A full UV-Vis spectrum (200-600 nm) should

also be recorded to confirm peak identity.
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Sample Preparation:

The dried extract is redissolved in a suitable solvent (e.g., MTBE or the initial mobile phase

composition) and filtered through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of isolated Echinenone.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

A purified and dried sample of Echinenone (typically 1-5 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃ or C₅D₅N).

Tetramethylsilane (TMS) is used as an internal standard.

Data Acquisition:

¹H NMR: Standard proton NMR experiment.

¹³C NMR: Standard carbon NMR experiment, often with proton decoupling.

2D NMR: COSY, HSQC, and HMBC experiments are performed to establish connectivity and

assign all proton and carbon signals.

Interpretation:

The ¹H NMR spectrum will show characteristic signals for the methyl groups, the polyene

chain protons, and the protons on the ionone rings.

The ¹³C NMR spectrum will show signals for all 40 carbon atoms, with the carbonyl carbon

appearing at a characteristic downfield shift (around 200 ppm).

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of Echinenone for

identification and structural confirmation.

Instrumentation:

Liquid chromatography system coupled to a mass spectrometer (LC-MS) with an

Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source. A

tandem mass spectrometer (MS/MS) is required for fragmentation analysis.

LC Conditions:

Use the HPLC method described above.

MS Parameters (APCI):

Ionization Mode: Positive and Negative

Corona Discharge Current: ~5 µA

Vaporizer Temperature: ~400 °C

Capillary Temperature: ~200 °C

Sheath and Auxiliary Gas (N₂): Optimized for signal intensity.

Data Analysis:

In positive ion mode, the protonated molecule [M+H]⁺ is observed. Collision-induced

dissociation (CID) of this ion will produce characteristic fragment ions.

In negative ion mode, the molecular anion [M]⁻ is observed, and its fragmentation provides

complementary structural information.

In Vitro Antioxidant Activity Assay (DPPH Radical
Scavenging)
Objective: To evaluate the free radical scavenging capacity of Echinenone.
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Principle:

The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a

maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a

hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine,

leading to a decrease in absorbance.

Reagents:

DPPH solution (e.g., 0.1 mM in methanol).

Echinenone solutions of varying concentrations in a suitable solvent (e.g., methanol or

ethanol).

Positive control (e.g., Ascorbic acid or Trolox).

Procedure:

Prepare a series of dilutions of the Echinenone sample and the positive control.

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

Add an equal volume of the sample or standard solution to the DPPH solution. A blank

containing only the solvent and DPPH is also prepared.

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

Measure the absorbance at 517 nm using a spectrophotometer or plate reader.

Calculate the percentage of radical scavenging activity using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where A_control is the absorbance of the blank and A_sample is the absorbance of the

sample.

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH

radicals) can be determined by plotting the percentage of inhibition against the sample
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concentration.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide
Inhibition)
Objective: To assess the potential of Echinenone to inhibit the production of the pro-

inflammatory mediator nitric oxide (NO).

Cell Line:

RAW 264.7 murine macrophage cell line.

Principle:

Lipopolysaccharide (LPS) stimulates RAW 264.7 cells to produce nitric oxide (NO) via the

induction of inducible nitric oxide synthase (iNOS). The concentration of NO in the cell

culture supernatant can be measured using the Griess reagent.

Reagents:

RAW 264.7 cells.

Cell culture medium (e.g., DMEM with 10% FBS).

Lipopolysaccharide (LPS).

Echinenone solutions (dissolved in DMSO and diluted in culture medium).

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water).

Positive control (e.g., L-NAME or dexamethasone).

Procedure:

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of Echinenone or the positive control for a

specified time (e.g., 1 hour).

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (untreated

cells) and a vehicle control group (DMSO) should be included.

After incubation, collect the cell culture supernatant.

To determine the NO concentration, mix equal volumes of the supernatant and Griess

reagent (prepared by mixing equal volumes of reagents A and B just before use).

Incubate for 10-15 minutes at room temperature.

Measure the absorbance at 540 nm.

The concentration of nitrite (a stable product of NO) is determined from a standard curve

prepared with sodium nitrite.

A cell viability assay (e.g., MTT or LDH assay) should be performed in parallel to ensure that

the observed inhibition of NO production is not due to cytotoxicity.

Signaling Pathways and Biological Activity
Echinenone's biological activities are primarily attributed to its antioxidant properties and its

function as a provitamin A. As an antioxidant, Echinenone can quench reactive oxygen species

(ROS), thereby protecting cells from oxidative damage. This antioxidant capacity may indirectly

influence various signaling pathways that are sensitive to the cellular redox state, such as the

Nrf2-ARE pathway, which is a master regulator of the cellular antioxidant response.[12][13]

As a provitamin A, Echinenone can be converted to retinal and then to retinoic acid in the body.

Retinoic acid is a ligand for nuclear receptors, specifically the retinoic acid receptors (RARs)

and retinoid X receptors (RXRs).[14][15] These receptors act as transcription factors that

regulate the expression of a wide range of genes involved in cell growth, differentiation, and

development. Therefore, the biological effects of Echinenone can be mediated through both

direct antioxidant actions and through the modulation of gene expression via retinoid signaling

pathways. Further research is needed to fully elucidate the specific signaling cascades directly

modulated by Echinenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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